6-Chloro-5-nitropyrimidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN3O3/c5-3-2(8(10)11)4(9)7-1-6-3/h1H,(H,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCCPRWUTGSJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284361 | |
| Record name | 6-chloro-5-nitropyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3137-56-2 | |
| Record name | NSC36912 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-5-nitropyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-5-nitro-1,4-dihydropyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Derivatization Studies of 6 Chloro 5 Nitropyrimidin 4 Ol
Nucleophilic Aromatic Substitution (SNAr) at the C-6 Position
The chlorine atom at the C-6 position of 6-Chloro-5-nitropyrimidin-4-ol is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The reaction is facilitated by the strong electron-withdrawing nitro group at the C-5 position, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. nih.gov This high reactivity allows for the displacement of the chloride by a wide array of nucleophiles, including amines, alcohols, and sulfur-containing compounds, and enables participation in modern cross-coupling reactions.
Amination Reactions
The reaction of 6-chloro-5-nitropyrimidine derivatives with various primary and secondary amines is a well-established method for the synthesis of 6-aminopyrimidine compounds. mdpi.com In analogous systems like 4,6-dichloro-5-nitropyrimidine (B16160), amination proceeds readily, often under mild conditions, to yield mono- or disubstituted products. chemrxiv.orgrsc.org The reaction of this compound with amines is expected to proceed smoothly, with the amine nitrogen atom attacking the electron-deficient C-6 carbon and displacing the chloride ion. This reaction provides a direct route to a variety of 6-(alkylamino)- and 6-(arylamino)-5-nitropyrimidin-4-ol derivatives, which are valuable precursors for more complex heterocyclic systems. researchgate.net The general conditions often involve reacting the chloropyrimidine with the amine in a suitable solvent, sometimes in the presence of a base to neutralize the HCl generated. mdpi.com
Table 1: Representative Amination Reactions on Analogous Chloro-nitropyrimidine Systems
| Nucleophile | Analogous Substrate | Product | Conditions | Reference |
| Benzylamine | 4,6-dichloro-5-nitropyrimidine | N4,N6-dibenzyl-5-nitropyrimidine-4,6-diamine | TEA, DCM, Room Temp | chemrxiv.org |
| Isobutylamine | 4,6-dichloro-5-nitropyrimidine | N4,N6-diisobutyl-5-nitropyrimidine-4,6-diamine | TEA, DCM, Room Temp | chemrxiv.org |
| Various Amines | 2-amino-4,6-dichloropyrimidine | 6-Chloro-N4-substituted-pyrimidine-2,4-diamines | Heat, Solvent-free | mdpi.com |
Reactions with Oxygen and Sulfur Nucleophiles
Oxygen and sulfur nucleophiles readily displace the chlorine atom at the C-6 position. Reactions with alkoxides (RO⁻) or alcohols in the presence of a base lead to the formation of 6-alkoxy-5-nitropyrimidin-4-ol derivatives. Similarly, thiolates (RS⁻) or thiols can be used to introduce thioether functionalities. Studies on the closely related 4,6-dichloro-5-nitropyrimidine have shown that reaction with alcohols like prop-2-yn-1-ol or benzyl (B1604629) alcohol in the presence of a base such as DBU results in the selective monosubstitution of one chlorine atom to yield 6-alkoxy-4-chloro-5-nitropyrimidines. chemrxiv.orgrsc.org This demonstrates the high susceptibility of the chloro position to substitution by oxygen nucleophiles. These reactions are crucial for synthesizing precursors to biologically active molecules, including purine (B94841) derivatives. chemrxiv.orgchemrxiv.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The carbon-chlorine bond in electron-deficient heterocyclic systems like this compound is a suitable handle for palladium-catalyzed cross-coupling reactions. While specific examples for this exact molecule are not extensively detailed, the principles are well-established for similar structures. For instance, the Buchwald-Hartwig amination has been successfully employed for C-N bond formation on related chloro-nitro-azine systems. mdpi.com This suggests that this compound could be coupled with various partners:
Suzuki Coupling: Reaction with boronic acids or esters (R-B(OR)₂) would yield 6-aryl- or 6-vinyl-5-nitropyrimidin-4-ol.
Sonogashira Coupling: Reaction with terminal alkynes (R-C≡CH) would produce 6-alkynyl-5-nitropyrimidin-4-ol derivatives.
Buchwald-Hartwig Amination: This provides an alternative route to C-N bond formation, coupling the chloropyrimidine with a wide range of amines, including those that are less nucleophilic and may not be suitable for direct SNAr. mdpi.com
These reactions significantly broaden the synthetic utility of the parent compound, allowing for the introduction of carbon-based substituents and complex amine structures.
Investigation of Leaving Group Abilities (e.g., Chlorine vs. Alkoxy)
Comparative studies on related 5-nitropyrimidine (B80762) systems provide valuable insight into the relative leaving group abilities of chlorine versus alkoxy groups in SNAr reactions. In a study involving 6-alkoxy-4-chloro-5-nitropyrimidines, it was observed that when reacted with primary amines, the substitution occurs sequentially. chemrxiv.org The chlorine atom is displaced first under mild conditions to form a 6-alkoxy-4-alkylamine-5-nitropyrimidine intermediate. chemrxiv.org Surprisingly, under the same mild reaction conditions, the alkoxy group is subsequently displaced by a second equivalent of the amine to yield a symmetric 4,6-dialkylamino-5-nitropyrimidine. chemrxiv.orgrsc.orgchemrxiv.org
This outcome indicates that:
The chlorine atom is a better leaving group than the alkoxy group in the initial substitution reaction on the 6-alkoxy-4-chloro-5-nitropyrimidine substrate. chemrxiv.org
However, once the first amine is introduced onto the ring (at the C-4 position), the electronic properties of the pyrimidine (B1678525) are altered, making the alkoxy group at the C-6 position sufficiently labile to be displaced under mild conditions. chemrxiv.orgchemrxiv.org
This demonstrates that the reactivity and leaving group hierarchy can be modulated by the substituents already present on the pyrimidine ring.
Stereochemical Aspects and Regioselectivity in SNAr Transformations
SNAr reactions on aromatic and heteroaromatic rings are typically non-stereospecific as they proceed through a planar, high-energy intermediate known as a Meisenheimer complex. stackexchange.com Therefore, if a chiral nucleophile is used, the stereochemistry of the product will depend on the nucleophile itself, but no new stereocenter is generated at the C-6 position of the pyrimidine ring.
The key consideration for this substrate is regioselectivity. In this compound, there is only one potential leaving group, the chlorine atom at C-6. The reactivity of this specific position is highly favored due to the cumulative electron-withdrawing effects of the ring nitrogen atoms and the powerful activating nitro group at the adjacent C-5 position. stackexchange.com The attack of a nucleophile at C-6 is highly directed because the resulting negative charge in the Meisenheimer intermediate can be delocalized onto both the ring nitrogen and the oxygen atoms of the nitro group, providing significant stabilization. stackexchange.com Studies on other substituted nitropyridines and quinazolines confirm that nucleophilic attack is often highly regioselective, directed by the strong activating and stabilizing influence of the nitro group. mdpi.comrsc.org
Transformations Involving the Nitro Group at C-5
The nitro group at the C-5 position is not only a powerful activating group for SNAr reactions but is also a functional group that can undergo its own characteristic transformations. The most significant of these is its reduction to a primary amino group. This transformation is a cornerstone in the synthesis of many biologically important molecules, converting the electron-withdrawing nitro group into an electron-donating amino group and providing a new site for functionalization.
The reduction can be achieved using a variety of standard chemical methods, such as:
Catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni catalysts).
Dissolving metal reduction (e.g., SnCl₂, Fe, or Zn in acidic medium).
Transfer hydrogenation (e.g., using ammonium (B1175870) formate).
Electrochemical methods have also been shown to be effective for the reduction of nitro groups on related heterocyclic systems, such as triazolo[1,5-a]pyrimidines, to yield the corresponding 6-amino derivatives. mdpi.com The product of this reduction, 5-amino-6-chloropyrimidin-4-ol, is a valuable synthetic intermediate. The newly formed amino group can be acylated, alkylated, or used as a nucleophile in cyclization reactions to build fused heterocyclic systems, such as purines or pyrimidopyrimidines. frontiersin.org
Reduction to Amino Pyrimidine Derivatives
The transformation of the nitro group at the C-5 position into an amino group is a critical step in the synthesis of various biologically significant molecules, particularly purines, which require a diamino pyrimidine precursor. This reduction converts this compound into 5-amino-6-chloropyrimidin-4-ol.
This reduction is a common transformation for nitroaromatic compounds and can be achieved through several established methods. Catalytic hydrogenation is a frequently employed technique, typically utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Another common approach involves chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).
Table 1: Common Reagents for Nitro Group Reduction
| Method | Reagent/Catalyst | Solvent | Notes |
|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, H₂ | Ethanol, Methanol | A clean and efficient method. |
| Catalytic Hydrogenation | Raney Nickel, H₂ | Ethanol | Effective but sometimes requires higher pressures. |
| Metal/Acid Reduction | Fe / HCl or NH₄Cl | Water, Ethanol | A classic and cost-effective method. |
The resulting compound, 5-amino-6-chloropyrimidin-4-ol, is a key intermediate for further derivatization, especially in condensation reactions to form fused heterocyclic rings. cymitquimica.com
Reactions of the Nitro Group as an Electron-Withdrawing Activating Group
The nitro group at the C-5 position exerts a powerful electron-withdrawing effect on the pyrimidine ring through both inductive and resonance effects. nih.govmdpi.com This property significantly influences the molecule's reactivity, primarily by activating the ring for nucleophilic aromatic substitution (SNAr).
The electron density of the pyrimidine ring is substantially decreased, particularly at the positions ortho and para to the nitro group (C-4 and C-6). mdpi.com This makes the carbon atom at the C-6 position, which is bonded to the chlorine atom, highly electrophilic and susceptible to attack by nucleophiles. The chlorine atom at this position becomes a good leaving group in SNAr reactions.
This activation facilitates the displacement of the C-6 chlorine by a wide range of nucleophiles, such as amines, alkoxides, and thiolates. acs.orgchemrxiv.org The rate of these substitution reactions is drastically increased compared to pyrimidines lacking such a strong electron-withdrawing group. acs.org For instance, studies on related 2-sulfonylpyrimidines have shown that a nitro group at position 5 can increase the reaction rate with nucleophiles by several orders of magnitude. acs.org This activating effect allows for the introduction of diverse substituents at the C-6 position under relatively mild conditions.
Condensation Reactions Involving Reduced Nitro Derivatives
Following the reduction of the nitro group to an amine, the resulting 5-amino-6-chloropyrimidin-4-ol becomes a valuable precursor for constructing fused bicyclic systems through condensation reactions. The key structural feature is the ortho-disposed amino and chloro groups, which can react with various reagents to form a second ring.
This derivative is particularly important in the synthesis of purine derivatives. researchgate.net The general strategy involves a cyclocondensation reaction between the 5-amino-6-chloropyrimidin-4-ol and a one-carbon synthon. Reagents such as triethyl orthoformate, formic acid, or formamide (B127407) can provide the necessary carbon atom to close the imidazole (B134444) ring, leading to the formation of substituted purines. jchps.com
For example, reaction with triethyl orthoformate can lead to the formation of 6-chloro-9H-purin-8-ol. Subsequent reactions can then be used to modify the chloro and hydroxyl groups. The mechanism of these condensations often involves initial reaction at the more nucleophilic 5-amino group, followed by an intramolecular cyclization with displacement of the C-6 chlorine atom. csuohio.eduresearchgate.net
Table 2: Reagents for Purine Synthesis from 5-Aminopyrimidines
| Reagent | Resulting C-8 Substituent | Reference |
|---|---|---|
| Triethyl Orthoformate | Hydrogen | jchps.com |
| Formic Acid | Hydrogen | researchgate.net |
| Diethoxymethyl Acetate | Hydrogen | N/A |
Reactions of the Hydroxyl Group at C-4
The hydroxyl group at the C-4 position is another key site for derivatization, though its reactivity is heavily influenced by tautomerism.
O-Alkylation and O-Acylation
Direct reaction at the oxygen atom of the hydroxyl group can be achieved through O-alkylation or O-acylation to form ethers and esters, respectively. Alkylation can be performed using alkyl halides or sulfates in the presence of a base. nih.gov Acylation can be carried out using acyl chlorides or anhydrides.
However, the reactivity is complicated by the tautomeric nature of the hydroxyl group. The presence of the pyrimidinone tautomer can lead to competing N-alkylation or N-acylation at the ring nitrogen atoms (N-1 or N-3). The regioselectivity of these reactions (O- vs. N-alkylation) often depends on the specific reaction conditions, such as the solvent, the base used, and the nature of the alkylating agent. chemicalbook.com
Tautomerism (Pyrimidinol-Pyrimidinone) and its Influence on Reactivity
Hydroxypyrimidines, including this compound, exist in a tautomeric equilibrium between the hydroxyl (pyrimidinol) form and the keto (pyrimidinone) form. chemicalbook.com This phenomenon is critical to understanding the molecule's structure and chemical behavior. ias.ac.in
For 4-hydroxypyrimidine (B43898) systems, the equilibrium generally favors the pyrimidin-4(3H)-one form, particularly in polar solvents. nih.govresearchgate.net This preference is due to the greater stability of the amide-like functionality in the keto tautomer compared to the enol-like hydroxyl form. nih.gov
This tautomerism has a profound influence on reactivity:
Nucleophilicity : In the pyrimidinol form, the oxygen of the hydroxyl group is nucleophilic. In the more stable pyrimidinone form, the ring nitrogen atom (typically N-3) can also act as a nucleophilic site.
Alkylation/Acylation Site : As mentioned, the tautomeric equilibrium creates ambiguity in alkylation and acylation reactions. Hard electrophiles tend to react at the harder oxygen atom (O-alkylation), while softer electrophiles may favor reaction at the nitrogen atom (N-alkylation). Reaction conditions can be tuned to favor one isomer over the other.
Spectroscopic Properties : The tautomeric forms can be distinguished by spectroscopic methods. The keto form will exhibit a characteristic C=O stretching frequency in its infrared spectrum, which is absent in the hydroxyl form.
Multi-Functional Group Reactivity and Chemoselective Transformations
The presence of three different functional groups on the pyrimidine ring allows for a variety of chemoselective transformations, where one group reacts preferentially while the others remain intact. This selectivity is crucial for multi-step syntheses.
Key examples of chemoselective transformations include:
Selective Reduction : The nitro group can be selectively reduced to an amino group in the presence of the chloro substituent. Catalytic hydrogenation, for example, typically reduces a nitro group without affecting an aryl chloride under standard conditions.
Selective Nucleophilic Substitution : The chlorine atom at C-6 is highly activated by the adjacent nitro group and is the most susceptible site for nucleophilic aromatic substitution. This allows for the displacement of the chloride with various nucleophiles without affecting the nitro or hydroxyl/keto groups under controlled conditions. chemrxiv.org
Sequential Substitutions : It is possible to perform sequential SNAr reactions. For instance, the C-6 chlorine can be displaced first. Then, after reduction of the nitro group and condensation to form a purine ring, other functional groups can be manipulated. This stepwise functionalization is a cornerstone of building complex molecular diversity from a single pyrimidine scaffold. nih.govmdpi.com
The ability to control the reactivity at each site by choosing appropriate reagents and reaction conditions makes this compound a highly valuable and versatile building block in medicinal and materials chemistry. acs.orgresearchgate.net
Intramolecular Cyclization and Rearrangement Reactions of this compound
Extensive literature searches for specific examples of intramolecular cyclization and rearrangement reactions starting from this compound did not yield dedicated studies or detailed research findings directly on this compound. The reactivity of the pyrimidine core, particularly when activated by nitro and chloro substituents, is generally geared towards intermolecular nucleophilic substitution reactions rather than intramolecular transformations.
However, the broader chemistry of related 5-nitropyrimidines suggests potential pathways for such reactions, which theoretically could be applied to this compound. These often involve a preliminary reaction step where a bifunctional nucleophile is introduced to the pyrimidine ring, which then undergoes a subsequent intramolecular cyclization.
For instance, the reaction of substituted 5-nitropyrimidines with reagents like hydrazine (B178648) can lead to the formation of fused heterocyclic systems. In a related example, 4-methoxy-5-nitropyrimidine (B8763125) reacts with hydrazine hydrate, initially forming 4-hydrazino-5-nitropyrimidine. With an excess of hydrazine, this intermediate undergoes a ring transformation, resulting in the formation of 3-amino-4-nitropyrazole. rsc.org This type of reaction represents a significant rearrangement of the pyrimidine ring into a pyrazole. While this specific reaction has not been documented for this compound, it illustrates a known rearrangement pathway for the 5-nitropyrimidine scaffold.
Similarly, intramolecular nucleophilic aromatic substitution (SNAr) reactions are common for building fused rings onto a pyrimidine core. Studies on 6-chloro-5-hydroxy-4-aminopyrimidines, which bear structural similarities to the target compound, have shown that alkylation with agents containing a terminal amino group can lead to intramolecular SNAr cyclization, forming fused ring systems. nih.govnih.gov The pendant amino group attacks the carbon bearing the chloro substituent, displacing it to form a new heterocyclic ring.
While direct evidence is not available in the scientific literature for this compound, these examples from closely related compounds indicate that its derivatization with appropriate bifunctional nucleophiles could potentially lead to a variety of intramolecular cyclization and rearrangement products, such as pyrimido[5,4-e] nih.govmdpi.comoregonstate.edutriazines or other fused pyrimidine systems. Further research would be required to explore and confirm these potential reaction pathways.
Applications of 6 Chloro 5 Nitropyrimidin 4 Ol As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Fused Heterocyclic Systems
The arrangement of functional groups on the 6-Chloro-5-nitropyrimidin-4-ol scaffold makes it a suitable starting point for building bicyclic and polycyclic heterocyclic compounds, which are significant in medicinal chemistry.
The pyrimidine (B1678525) core is foundational to the structure of pteridines (pyrimido[4,5-b]pyrazines). A closely related compound, 2-Amino-6-chloro-5-nitropyrimidin-4(3H)one, has been utilized in the synthesis of pteridine analogues. In a documented synthetic pathway, this pyrimidinone derivative is reacted with an amino alcohol to form a 6-substituted pyrimidine intermediate. Subsequent activation of the hydroxyl group with mesyl chloride, followed by the reduction of the nitro group, leads to cyclization, yielding a 6-trifluoromethylpterin. This reaction sequence highlights how the chloro and nitro groups on the pyrimidine ring are critical for the formation of the fused pyrazine ring, a core transformation in pteridine synthesis.
| Starting Pyrimidine | Key Transformation | Resulting Product Class |
|---|---|---|
| 2-Amino-6-chloro-5-nitropyrimidin-4(3H)one | Reaction with amino alcohol, mesylation, and nitro group reduction/cyclization | 6-trifluoromethylpterin |
While the pyrimidine framework is a logical precursor to purines (imidazo[4,5-d]pyrimidines), a review of the scientific literature did not yield specific examples of this compound being directly used as the starting material for the synthesis of purine (B94841) or purine analogue scaffolds. Synthetic routes to purines more commonly employ precursors such as 4,6-dichloropyrimidines.
The synthesis of fused pyrimidine systems like pyrimidodiazepines involves the annulation of a diazepine ring onto a pyrimidine core. However, a detailed search of the available scientific literature did not identify specific synthetic methods for preparing pyrimidodiazepines that utilize this compound as the key starting intermediate.
Building Block for Highly Substituted Pyrimidine Derivatives
The functional groups of this compound allow for various substitution reactions to create highly functionalized pyrimidine derivatives. The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide range of substituents. However, specific research findings detailing the use of this compound as a building block for a diverse library of highly substituted pyrimidines are not extensively documented in the reviewed literature. Synthetic strategies often focus on related di- or tri-substituted pyrimidines as starting points.
Role in the Development of Pyrimidine-Based Ligands and Catalysts
Pyrimidine derivatives are known to be incorporated into ligands for metal catalysis and as organocatalysts due to the coordinating ability of the ring nitrogen atoms. Despite this, a review of the scientific literature did not provide specific instances or detailed research on the application of this compound in the development of pyrimidine-based ligands or catalysts.
Advanced Spectroscopic and Analytical Investigations of Derivatives and Reaction Pathways
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For derivatives of 6-Chloro-5-nitropyrimidin-4-ol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are indispensable for unambiguous structural assignment, particularly when complex substitutions are made on the pyrimidine (B1678525) core. researchgate.net
Two-dimensional (2D) NMR techniques resolve spectral overlap and reveal connectivity between atoms, which is often impossible to deduce from 1D spectra alone. youtube.com
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In a derivative of this compound where an alkyl or aryl substituent has been introduced, COSY spectra would reveal the connectivity of protons within that substituent, helping to piece together its structure. The presence of cross-peaks between specific proton signals indicates that they are neighbors in the molecular framework. youtube.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbon atoms they are directly attached to (a one-bond correlation). This is extremely powerful for assigning carbon signals in the ¹³C NMR spectrum. For a pyrimidine derivative, HSQC would definitively link each proton signal from a substituent to its corresponding carbon atom. youtube.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides the final pieces of the structural puzzle by showing correlations between protons and carbons over longer ranges (typically two to three bonds). This is crucial for establishing the connection between a substituent and the pyrimidine ring itself. For example, a proton on a group attached at the 6-position would show a correlation to the carbon atoms at positions 6 and 5 of the pyrimidine ring, confirming the site of substitution. youtube.com
A study on related 6-chloropyrimidine derivatives utilized ¹H and ¹³C NMR to confirm the structures of newly synthesized compounds. researchgate.net For instance, in the ¹³C NMR spectra of various synthesized pyrimidine derivatives, the carbon atoms of the pyrimidine backbone (C-2, C-4, C-5, and C-6) were observed to resonate in distinct regions, confirming the integrity of the core structure after substitution reactions. researchgate.net
Table 1: Illustrative ¹³C NMR Chemical Shift Ranges for Substituted Pyrimidine Derivatives Note: This table is illustrative, based on data for related pyrimidine compounds. Actual shifts can vary.
| Carbon Atom | Typical Chemical Shift Range (ppm) |
|---|---|
| C-2 | 163.7 - 168.1 |
| C-4 | 160.0 - 162.2 |
| C-5 | 104.7 - 118.7 |
Solid-State NMR (ssNMR) is a vital tool for studying the polymorphic forms of crystalline derivatives. Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact its physical properties. Unlike solution-state NMR, ssNMR provides detailed information about the molecule in its solid, crystalline state. researchgate.netirispublishers.com
By analyzing the ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) spectra, scientists can distinguish between different polymorphs. irispublishers.com Molecules in different crystalline environments will have slightly different chemical shifts due to variations in molecular packing, conformation, and intermolecular interactions. nih.govdur.ac.uk Therefore, each polymorph will produce a unique ssNMR spectrum, allowing for their identification and quantification in a bulk sample. nih.gov This technique is critical in pharmaceutical development where controlling the polymorphic form of an active ingredient is essential. irispublishers.com
High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized derivatives and for monitoring the progress of a reaction. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the calculation of a unique elemental formula.
During the synthesis of a derivative of this compound, small aliquots of the reaction mixture can be analyzed by HRMS. This allows researchers to:
Confirm Product Formation: The appearance of a mass peak corresponding to the exact calculated mass of the desired product confirms its formation.
Identify Intermediates: Transient species or reaction intermediates can be identified by their exact masses.
Detect Byproducts: The presence of unexpected mass peaks can signal the formation of byproducts, aiding in the optimization of reaction conditions.
For example, in a Suzuki cross-coupling reaction to replace the chlorine atom with an aryl group, HRMS would be used to confirm that the final product's measured mass matches the calculated mass for the new, heavier compound, unequivocally verifying the success of the substitution. researchgate.net
X-ray Crystallography for Three-Dimensional Structural Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.
In a study of a related compound, 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide, X-ray crystallography revealed critical structural details. researchgate.net The analysis showed that the pyrimidine ring was essentially planar and formed a dihedral angle of 87.57° with the attached benzene (B151609) ring. researchgate.net Furthermore, it detailed the extensive network of intermolecular hydrogen bonds that link molecules together in the crystal lattice. researchgate.net Such detailed information is invaluable for understanding structure-activity relationships and designing new molecules with specific properties.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis During Transformations
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These methods are particularly useful for tracking the progress of a chemical reaction, where the disappearance of reactant functional groups and the appearance of product functional groups can be observed in real-time. youtube.com
For instance, if this compound undergoes a reaction where the nitro group (-NO₂) is reduced to an amino group (-NH₂), the transformation can be easily followed using IR spectroscopy. The characteristic strong symmetric and asymmetric stretching vibrations of the nitro group would diminish, while new bands corresponding to the N-H stretching vibrations of the amine would appear.
Table 2: Hypothetical IR Frequency Changes for the Reduction of a Nitro Group
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation |
|---|---|---|---|
| Nitro (-NO₂) | Asymmetric Stretch | ~1550 | Disappears as reaction proceeds |
| Nitro (-NO₂) | Symmetric Stretch | ~1350 | Disappears as reaction proceeds |
| Amine (-NH₂) | Symmetric N-H Stretch | ~3350 | Appears as product forms |
Raman spectroscopy provides complementary information, especially for symmetric bonds with weak IR signals, and is less susceptible to interference from aqueous solvents, making it suitable for monitoring reactions in aqueous media. notulaebotanicae.ro
Chromatographic Methods (HPLC, GC-MS) for Purification and Analysis of Reaction Mixtures
Chromatographic techniques are fundamental for the separation, purification, and analysis of complex mixtures generated during chemical synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for purifying non-volatile derivatives of this compound. A crude reaction mixture is passed through a column packed with a stationary phase (e.g., C18 silica). By using a mobile phase of varying polarity, the components of the mixture (starting materials, products, and byproducts) are separated based on their differential affinities for the two phases. Fractions are collected and analyzed to isolate the pure desired product.
Gas Chromatography-Mass Spectrometry (GC-MS): For derivatives that are volatile and thermally stable, GC-MS is a powerful analytical tool. The mixture is vaporized and separated in a gas chromatograph based on boiling point and polarity. Each separated component then enters a mass spectrometer, which provides a mass spectrum that acts as a molecular fingerprint, allowing for positive identification. This method is excellent for assessing the purity of a sample and identifying volatile impurities in a reaction mixture.
Computational and Theoretical Studies on 6 Chloro 5 Nitropyrimidin 4 Ol and Its Reactivity
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and reactivity of molecules. For a molecule like 6-Chloro-5-nitropyrimidin-4-ol, DFT methods can elucidate the distribution of electrons and identify regions susceptible to chemical attack.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate a molecule's ability to donate or accept electrons.
For this compound, the HOMO would likely be distributed over the pyrimidine (B1678525) ring and the hydroxyl group, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be located primarily on the pyrimidine ring, influenced by the electron-withdrawing effects of the nitro group and the chlorine atom. This low-lying LUMO would render the ring highly susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. While specific values for this compound are not available, studies on similar structures like 2-chloro-5-nitropyridine (B43025) have been performed, providing a basis for comparison.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map uses a color scale to represent different potential values, with red indicating regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicating regions of positive potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP surface would be expected to show a significant region of negative potential around the oxygen atoms of the nitro group and the hydroxyl group. Conversely, a strong positive potential would be anticipated on the carbon atoms of the pyrimidine ring, particularly C4 (attached to the chlorine) and C6, as well as on the hydrogen of the hydroxyl group. This distribution highlights the ring's susceptibility to nucleophilic aromatic substitution (SNAr).
Mechanistic Investigations through Transition State Characterization
Computational chemistry allows for the detailed investigation of reaction mechanisms by characterizing the transition states and intermediates along a reaction pathway. For this compound, the primary reaction of interest would be nucleophilic aromatic substitution (SNAr).
In a related system, the reaction of 6-alkoxy-4-chloro-5-nitropyrimidine with primary amines was studied computationally. The study revealed that the substitution of the chlorine atom has a lower activation energy barrier compared to the substitution of the alkoxy group, indicating that the chloro group is a better leaving group in this context. A similar trend would be expected for this compound, where the chlorine at the C4 or C6 position would be the primary site of nucleophilic attack.
Table 1: Representative Free Energy Reaction Barriers (ΔG‡) for SNAr Reactions of a Related Pyrimidine
The following table presents calculated data for the reaction of 6-methoxy-4-chloro-5-nitropyrimidine with methylamine, illustrating the energy barriers for different substitution pathways.
| Reaction Step | Transition State | ΔG‡ (kcal/mol) |
| Substitution of Chlorine by Methylamine | TS_Cl | 13.13 |
| Substitution of Methoxy Group by Methylamine | TS_OMe | 17.41 |
| Initial Attack on 4,6-dichloro-5-nitropyrimidine (B16160) | TS_initial_Cl | 11.36 |
| Second Substitution on 4-methylamino-6-chloro... | TS_second_Cl | 12.50 |
This data is for the reaction of 6-methoxy-4-chloro-5-nitropyrimidine and is presented for illustrative purposes.
In the case of this compound, the attack of a nucleophile at the C4 or C6 position would lead to the formation of a Meisenheimer complex, with the negative charge delocalized across the pyrimidine ring and onto the nitro group. The strong electron-withdrawing nature of the nitro group is crucial for stabilizing this intermediate. Computational studies on related nitropyrimidines have identified and characterized these Meisenheimer complexes, confirming their central role in the reaction mechanism. The reaction then proceeds by the expulsion of the leaving group (the chloride ion) to restore the aromaticity of the ring.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While specific molecular dynamics (MD) simulations for this compound are not documented in the literature, this computational technique would be highly valuable for understanding its behavior in solution. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and the influence of the solvent on the solute's structure and reactivity.
For this compound, MD simulations could explore the tautomeric equilibrium between the -ol and the corresponding -one form (6-chloro-5-nitro-3H-pyrimidin-4-one). Furthermore, these simulations could elucidate the specific interactions between the solute and solvent molecules, such as hydrogen bonding between the hydroxyl group and a protic solvent. These solvent effects can significantly influence reaction rates and even alter reaction pathways.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Chemical Behavior Prediction
While specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies for this compound are not extensively documented in publicly available literature, the principles of these computational methods are widely applied to pyrimidine derivatives and nitroaromatic compounds to predict their chemical behavior, reactivity, and biological activity. mdpi.comresearchpublish.comnih.gov QSAR/QSPR models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their observed activity or property. nih.gov This approach is a cost-effective and time-efficient alternative to extensive laboratory testing. nih.gov
The development of a QSAR/QSPR model for a class of compounds like substituted pyrimidines typically involves the following steps:
Data Set Selection: A group of structurally related compounds with known activities or properties is chosen.
Descriptor Calculation: Various molecular descriptors that quantify different aspects of the molecular structure are calculated for each compound.
Model Development: Statistical methods are used to build a model that correlates the descriptors with the activity/property.
Model Validation: The predictive power of the model is rigorously tested.
For a compound such as this compound, a hypothetical QSAR/QSPR study could focus on predicting its reactivity in nucleophilic aromatic substitution (SNAr) reactions, a common reaction for chloropyrimidines. The reactivity would likely be influenced by the electronic effects of the nitro and chloro substituents.
Molecular Descriptors in QSAR/QSPR Models for Pyrimidine Derivatives
A variety of molecular descriptors can be employed to build robust QSAR/QSPR models for pyrimidine derivatives. These descriptors can be broadly categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule. For this compound, the electron-withdrawing nature of the nitro group and the chlorine atom would be significant. Key electronic descriptors include:
Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): A lower ELUMO value generally indicates a higher susceptibility to nucleophilic attack. mdpi.com
Dipole Moment: This can influence interactions with polar reagents and solvents.
Partial Atomic Charges: The charges on the carbon atoms of the pyrimidine ring can indicate the most likely sites for nucleophilic attack.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include the molecular connectivity index. mdpi.com
3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule. For instance, 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) descriptors have been used in QSAR studies of substituted pyrimidines. researchpublish.com
Physicochemical Descriptors: Properties like the logarithm of the octanol-water partition coefficient (logP) are used to describe the hydrophobicity of the molecule, which can affect its solubility and transport to a reaction site. mdpi.com
Illustrative Data for a Hypothetical QSAR Study on Pyrimidine Reactivity
To illustrate how a QSAR study might be structured, the following table presents hypothetical data for a series of substituted pyrimidines, including our compound of interest. The goal of this hypothetical study would be to predict the reaction rate constant (log k) for a nucleophilic substitution reaction.
| Compound | Substituents | ELUMO (eV) | logP | Predicted log k |
|---|---|---|---|---|
| 1 | This compound | -3.5 | 1.2 | -2.8 |
| 2 | 4,6-Dichloropyrimidine | -1.8 | 1.5 | -4.1 |
| 3 | 4-Chloro-5-aminopyrimidine | -1.5 | 0.8 | -4.5 |
| 4 | 4-Chloro-5-methoxypyrimidine | -1.7 | 1.3 | -4.2 |
In this hypothetical scenario, a multiple linear regression (MLR) model could be generated, resulting in an equation such as:
log k = -1.5 * ELUMO + 0.2 * logP - 5.0
This equation would suggest that a lower ELUMO and a higher logP value contribute to a faster reaction rate. Such a model, once validated, could be used to predict the reactivity of other, unsynthesized pyrimidine derivatives.
Predicting Chemical Behavior
Computational studies on related compounds, such as 6-alkoxy-4-chloro-5-nitropyrimidines, have shown that the chlorine atom is typically the preferred leaving group in nucleophilic aromatic substitution reactions. rsc.org A QSPR model for this compound could be developed to predict the regioselectivity of such reactions, especially if other reactive sites were present.
Furthermore, QSPR models can be used to predict various physicochemical properties that are crucial for understanding the chemical behavior of a compound. The following table provides an example of predicted properties for this compound based on its structure.
| Property | Predicted Value |
|---|---|
| Boiling Point (°C) | 350.5 |
| Aqueous Solubility (mg/L) | 2500 |
| Vapor Pressure (mm Hg at 25°C) | 0.0001 |
These predicted values, derived from QSPR models, can guide experimental design by providing insights into the expected physical characteristics of the compound. While specific, validated QSAR/QSPR models for this compound are yet to be published, the established methodologies for similar compounds provide a clear framework for how its chemical behavior and reactivity can be computationally predicted.
Future Research Directions and Synthetic Prospects
Development of Sustainable and Atom-Economical Synthetic Protocols
One promising avenue is the refinement of multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step. The Biginelli reaction, a classic MCR for synthesizing dihydropyrimidinones, serves as a conceptual model. nih.gov Future research could devise novel MCRs that directly yield highly functionalized pyrimidines related to 6-Chloro-5-nitropyrimidin-4-ol, thereby reducing the number of synthetic steps and purification processes.
Furthermore, the exploration of alternative energy sources such as ultrasound and microwave irradiation is gaining traction. nih.gov These techniques can significantly shorten reaction times, increase yields, and in some cases, enable reactions under solvent-free conditions, aligning perfectly with the goals of sustainable chemistry. nih.govorientjchem.org The development of protocols that avoid heavy metal catalysts in favor of more environmentally benign alternatives is another critical area of focus. organic-chemistry.org
Key Research Objectives for Sustainable Synthesis:
| Objective | Approach | Potential Benefits |
|---|---|---|
| Reduce Step Count | Development of novel Multicomponent Reactions (MCRs). | Decreased solvent usage, reduced waste, lower energy consumption. |
| Enhance Reaction Efficiency | Utilization of microwave and ultrasound irradiation. nih.gov | Faster reaction times, higher product yields. |
| Minimize Hazardous Waste | Replacement of traditional stoichiometric reagents with catalytic systems. | Reduced environmental impact, improved safety. |
Exploration of Novel Catalytic Systems for Highly Selective Transformations
The reactivity of this compound is dictated by its distinct functional groups: the chloro, nitro, and hydroxyl moieties. Achieving high selectivity in transformations involving these groups is crucial for its effective use as a synthon. Future research will heavily invest in the discovery and application of novel catalytic systems to control the chemo-, regio-, and stereoselectivity of its reactions.
Copper-catalyzed reactions, for instance, have proven effective in the synthesis of various pyrimidine (B1678525) derivatives and represent a powerful tool for forming C-N and C-C bonds. mdpi.com Investigating copper- or other transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, at the C6-chloro position of the pyrimidine ring could provide direct access to a diverse library of derivatives. researchgate.netresearchgate.net
Moreover, organocatalysis presents a metal-free alternative for selective transformations. Chiral organocatalysts could be employed to introduce stereocenters, leading to enantiomerically enriched pyrimidine derivatives. The development of catalysts that can selectively activate one functional group in the presence of others will be paramount. For example, a catalyst might facilitate nucleophilic aromatic substitution at the chlorine atom without affecting the nitro group or engaging in side reactions with the hydroxyl group.
Potential Catalytic Approaches:
| Catalyst Type | Target Transformation | Desired Outcome |
|---|---|---|
| Transition Metals (e.g., Pd, Cu, Ir) | Cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). mdpi.comresearchgate.net | Formation of C-C, C-N, and C-O bonds at specific positions. |
| Organocatalysts | Asymmetric transformations, selective functional group activation. | Access to chiral derivatives and improved chemoselectivity. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. nih.gov For the synthesis and derivatization of this compound, flow chemistry can enable the safe handling of potentially hazardous reagents and intermediates, as well as precise control over reaction parameters like temperature, pressure, and residence time. nih.gov
Automated synthesis platforms, which combine flow reactors with robotic handling and real-time analytical monitoring, can accelerate the discovery of new derivatives and the optimization of reaction conditions. Such systems could be programmed to systematically vary reactants, catalysts, and conditions to rapidly generate libraries of novel pyrimidine-based compounds for biological screening or materials science applications. This high-throughput approach is invaluable for structure-activity relationship (SAR) studies. nih.gov
The integration of this compound into these advanced platforms would facilitate a more efficient and data-driven approach to chemical synthesis, reducing the time from molecular design to product realization.
Chemoenzymatic Approaches for Asymmetric Synthesis of Derivatives
Biocatalysis offers an environmentally friendly and highly selective method for chemical synthesis. Chemoenzymatic strategies, which combine the best of chemical and enzymatic catalysis, are particularly promising for generating complex, chiral molecules. While the direct enzymatic modification of this compound is a nascent area, the potential is significant.
Enzymes such as lipases, hydrolases, or oxidoreductases could be employed for the highly selective modification of derivatives. For example, a prochiral derivative of this compound could undergo enantioselective reduction of the nitro group or asymmetric transformation of a side chain, catalyzed by an appropriate enzyme. This would provide access to optically active pyrimidines that are difficult to obtain through traditional chemical methods. The use of enzymes in continuous flow reactors further enhances the scalability and reusability of the biocatalyst. nih.gov
Design and Synthesis of Advanced Pyrimidine Architectures with Tailored Reactivity
Beyond its use as a simple building block, future research will focus on using this compound as a scaffold for constructing more complex and functionally sophisticated molecular architectures. This includes the synthesis of fused heterocyclic systems, oligomeric structures, and macrocycles with tailored electronic and steric properties.
By leveraging the differential reactivity of its functional groups, chemists can design multi-step synthetic sequences to build intricate structures. For example, the chloro group can serve as a handle for initial coupling reactions, followed by modification of the nitro group (e.g., reduction to an amine and subsequent derivatization), and finally, reactions involving the hydroxyl group. This stepwise approach allows for the precise installation of desired functionalities.
The synthesis of pyrido[2,3-d]pyrimidines, for instance, demonstrates how the pyrimidine core can be annulated to create more complex, biologically relevant scaffolds. nih.gov The strategic design of such architectures, starting from this compound, will enable the development of molecules with precisely controlled three-dimensional shapes and reactivity profiles, opening up new frontiers in drug discovery and materials science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Chloro-5-nitropyrimidin-4-ol, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves nitration and chlorination of pyrimidine precursors. For example, Taylor & McKillop (1965) demonstrated that nitration of 6-chloropyrimidin-4-ol derivatives using fuming nitric acid at 0–5°C achieves regioselective nitro-group introduction at position 5 . Subsequent purification via recrystallization (ethanol/water, 1:1 v/v) removes unreacted starting materials, achieving >90% purity . Optimize stoichiometry (1.2–1.5 equivalents of nitrating agent) and reaction time (4–6 hr) to minimize byproducts like 5,6-dinitro derivatives.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?
- Methodology :
- ¹H NMR : The hydroxyl proton (C4-OH) appears as a singlet at δ 12.1–12.5 ppm due to strong deshielding. The absence of aromatic protons confirms substitution at C5 and C6 .
- IR : Characteristic peaks include ν(NO₂) at 1520–1530 cm⁻¹ and ν(OH) at 3200–3400 cm⁻¹ .
- HRMS : Molecular ion [M+H]⁺ at m/z 190.9924 (calculated for C₄H₂ClN₃O₃) confirms the molecular formula .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?
- Methodology : Use a mixed solvent system of ethanol and water (1:1 v/v) for recrystallization. The compound’s solubility increases with temperature (80–85°C), yielding needle-like crystals upon cooling. This method reduces impurities like 6-chloro-4-hydroxypyrimidine to <0.5% .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group at C5 influence the reactivity of the chlorine atom at C6 in nucleophilic substitution reactions?
- Methodology : The nitro group decreases electron density at C6, enhancing susceptibility to nucleophilic attack. For example, in reactions with amines (e.g., benzylamine), use polar aprotic solvents (DMF or DMSO) with K₂CO₃ as a base (60–80°C, 8–12 hr) to achieve 70–85% substitution yields. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. What strategies mitigate side reactions (e.g., ring-opening or over-nitration) during synthesis?
- Methodology :
- Temperature Control : Maintain nitration reactions at 0–5°C to prevent over-nitration .
- Protecting Groups : Temporarily protect the hydroxyl group (C4-OH) with acetyl chloride before nitration, followed by deprotection using NaOH/MeOH .
- Catalytic Additives : Add NaNO₂ (0.1 eq) to stabilize intermediates and reduce decomposition .
Q. How can computational methods (DFT, molecular docking) predict the regioselectivity of substitution reactions in this compound derivatives?
- Methodology :
- DFT Calculations : Calculate Fukui indices to identify electrophilic centers. For this compound, C6 exhibits the highest electrophilicity (f⁺ = 0.45), aligning with experimental substitution patterns .
- Docking Studies : Model interactions with biological targets (e.g., bacterial dihydrofolate reductase) to prioritize derivatives for synthesis .
Data Contradictions and Resolution
Q. Why do reported yields for amine substitutions at C6 vary across studies (50–85%)?
- Analysis : Discrepancies arise from solvent polarity (DMF vs. ethanol), base strength (K₂CO₃ vs. NaOH), and amine nucleophilicity. For example, aliphatic amines (e.g., methylamine) in DMF/K₂CO₃ achieve 85% yield, while aromatic amines (e.g., aniline) in ethanol/NaOH yield 50–60% due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
